molecular formula C16H14ClFN4O2S B2939237 3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448071-65-5

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2939237
CAS No.: 1448071-65-5
M. Wt: 380.82
InChI Key: LXYKRYRNSMXULS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridinyl-pyrazole substituent. Its structure combines a sulfonamide core with halogenated aromatic rings (chloro and fluoro at positions 3 and 4) and a pyridin-4-yl group linked via an ethyl chain.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c17-14-11-13(1-2-15(14)18)25(23,24)20-8-10-22-9-5-16(21-22)12-3-6-19-7-4-12/h1-7,9,11,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYKRYRNSMXULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17ClF N3O2S. The presence of the pyridine and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer and inflammation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, which include compounds similar to this compound. For example, studies have shown that pyrazole-containing structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2315.5
Compound BHepG27.2
3-Chloro...MDA-MB-231TBD

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly beneficial as it reduces gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition (%)Selectivity Index
Compound C755.0
Compound D856.5
3-Chloro...TBDTBD

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Some studies suggest that compounds with similar structures can inhibit key kinases involved in cancer progression, such as PI3K/AKT/mTOR pathways .
  • Interaction with Receptors : The presence of the pyridine ring may facilitate binding to specific receptors involved in inflammation and cancer signaling pathways.

Case Studies

Several case studies have documented the efficacy of related pyrazole derivatives in preclinical models:

  • Case Study 1 : A study involving a related pyrazole derivative demonstrated significant tumor reduction in xenograft models of breast cancer, showcasing its potential as a therapeutic agent.
  • Case Study 2 : Another study reported that a similar compound significantly reduced edema in carrageenan-induced inflammation models, further supporting its anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are compared below with five analogous compounds identified in the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Data Reference
This compound (Target) Benzenesulfonamide 3-Cl, 4-F; pyridin-4-yl-pyrazole-ethyl side chain Molecular weight: ~420 g/mol (est.) N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Chromen-2-yl, fluorophenyl, pyrazolo-pyrimidine MP: 175–178°C; Mass: 589.1 (M++1)
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Benzenesulfonamide 4-CH3; trifluoromethylbenzyl-pyrazole CAS: 7167-25-1
2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Benzamide 2-Cl, 4-F; pyridazinyl-pyrazole-ethyl side chain Molecular weight: 360.77 g/mol
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide 3-Cl, 5-CF3-pyridinyl; 4-methoxyphenyl CAS: 1251534-04-9
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide Benzamide 4-Cl; trifluoromethylpyridine-sulfonyl-ethyl side chain Sold by EOS Med Chem

Key Findings

Core Structure Variations: The target compound uses a benzenesulfonamide backbone, whereas analogs like 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide and 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide employ benzamide cores, which may alter pharmacokinetic properties such as solubility and metabolic stability.

Halogenation Patterns :

  • The 3-chloro-4-fluoro substitution on the benzene ring in the target compound is distinct from the 5-fluoro-3-fluorophenyl group in the chromene-containing analog and the 4-chloro-trifluoromethylpyridine in the EOS Med Chem compound . Halogen placement influences steric and electronic interactions with biological targets.

Heterocyclic Side Chains :

  • The pyridin-4-yl-pyrazole side chain in the target compound contrasts with the pyrazolo[3,4-d]pyrimidine system in Example 53 and the pyridazinyl-pyrazole in the benzamide analog . These differences impact binding affinity and selectivity, particularly in kinase inhibition.

Physicochemical Properties :

  • The chromene-containing analog has a higher molecular weight (589.1 vs. ~420 g/mol for the target), likely due to its extended aromatic system. The benzamide derivative from has a lower molecular weight (360.77 g/mol), suggesting better bioavailability.

Commercial Availability :

  • Compounds like 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide are marketed for research use, whereas the target compound’s commercial status remains unconfirmed.

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